Minozac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minozac, also known as MW151 , is an orally available, brain-penetrant, anti-inflammatory compound . It was discovered by screening and optimizing compounds that inhibit proinflammatory cytokine production in activated glia cells in culture . It does not block anti-inflammatory cytokines . Its chemical name is 2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl) pyrimidine .
Synthesis Analysis
The synthesis of this compound involved the use of analog synthesis and CYP2D6 enzyme kinetic analyses . The same chemical scaffold used for this compound development was employed to design and produce a novel p38α MAPK inhibitor with potential for use in studies of brain pathology alteration in AD-relevant animal models .Molecular Structure Analysis
This compound has a 3-amino-4-methyl-6-phenylpyridazine scaffold . No single molecular property strongly correlated with substrate status for this scaffold, although molecular volume and charge appeared to be indirectly related .Chemical Reactions Analysis
This compound is involved in complex reactions related to the inhibition of proinflammatory cytokine production . It has been shown to suppress microglia and astrocyte activation, and upregulation of the inflammatory cytokines IL1β, TNFα, and S100b after oligomeric human Aβ42 infusion into mouse brain .Physical and Chemical Properties Analysis
This compound’s physical and chemical properties are complex and involve an interplay of properties such as charge, lipophilicity, and molecule size . The particular chemical scaffold affects which properties are most prominent .Applications De Recherche Scientifique
Adjunctive Use in Schizophrenia : Minozac has been tested as an adjunct to clozapine in schizophrenia patients with persistent symptoms. It showed improvements in working memory, avolition, and anxiety/depressive symptoms in chronic patients (Kelly et al., 2015).
Neuroinflammation Targeting : this compound is part of a novel family of compounds developed for targeting neuroinflammation in CNS disorders, including Alzheimer's disease. It was found to be efficacious in an Alzheimer’s disease-relevant animal model (Eldik, 2008).
Effect on Clozapine Plasma Levels : this compound administration was observed to potentially increase clozapine plasma levels in schizophrenia patients, suggesting a pharmacokinetic interaction (Wehring et al., 2018).
Traumatic Brain Injury and Seizure Susceptibility : this compound treatment prevented increased seizure susceptibility in a mouse "two-hit" model of traumatic brain injury and electroconvulsive shock-induced seizures. This implicated glial activation in the mechanisms of epileptogenesis after traumatic brain injury (Chrzaszcz et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6.2ClH/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19;;/h2-9,14H,10-13H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQAXNJZHDONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924909-75-1 |
Source
|
Record name | Minozac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924909751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MINOZAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C61N9T83P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.